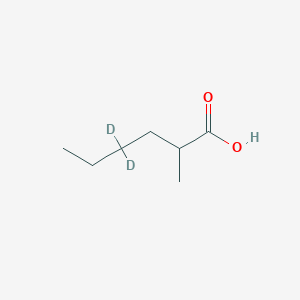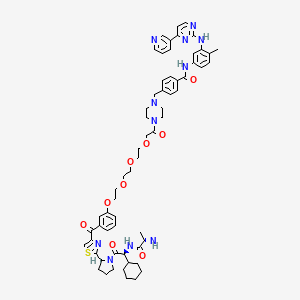
Sniper(abl)-058
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sniper(abl)-058 is a compound designed to induce the degradation of the BCR-ABL protein, which is implicated in chronic myelogenous leukemia (CML).
Vorbereitungsmethoden
The synthesis of Sniper(abl)-058 involves the conjugation of a ligand that binds to the BCR-ABL protein with a ligand that recruits an E3 ubiquitin ligase, typically IAP (Inhibitor of Apoptosis Protein). The synthetic route generally includes the following steps:
Ligand Synthesis: The ligands for BCR-ABL and IAP are synthesized separately.
Linker Attachment: A linker molecule is attached to one of the ligands.
Conjugation: The two ligands are conjugated via the linker to form the final this compound molecule.
Industrial production methods for this compound would involve scaling up these synthetic steps while ensuring the purity and stability of the final product.
Analyse Chemischer Reaktionen
Sniper(abl)-058 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the ligands or the linker.
Conjugation Reactions: The final step in the synthesis involves the conjugation of the two ligands.
Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the specificity and efficiency of the reactions. The major products formed are the intermediate compounds leading to the final this compound molecule.
Wissenschaftliche Forschungsanwendungen
Sniper(abl)-058 has several scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of BCR-ABL in cellular processes and its degradation.
Medicine: Potential therapeutic agent for treating chronic myelogenous leukemia by targeting and degrading the BCR-ABL protein.
Industry: Can be used in the development of new drugs and therapeutic strategies targeting specific proteins.
Wirkmechanismus
The mechanism of action of Sniper(abl)-058 involves the recruitment of an E3 ubiquitin ligase to the BCR-ABL protein. This leads to the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. The molecular targets include the BCR-ABL protein and the IAP ligase, and the pathway involved is the ubiquitin-proteasome system .
Vergleich Mit ähnlichen Verbindungen
Sniper(abl)-058 is unique compared to other similar compounds due to its specific targeting of the BCR-ABL protein. Similar compounds include:
PROTACs (Proteolysis Targeting Chimeras): These also use the ubiquitin-proteasome system but may target different proteins.
Molecular Glues: These facilitate the interaction between a target protein and an E3 ligase but do not have the same specificity as SNIPERs.
Other SNIPER Compounds: Such as those targeting different proteins like AR (Androgen Receptor) or ER (Estrogen Receptor).
This compound stands out due to its specific application in targeting and degrading the BCR-ABL protein, making it a promising candidate for treating chronic myelogenous leukemia.
Eigenschaften
Molekularformel |
C62H75N11O9S |
|---|---|
Molekulargewicht |
1150.4 g/mol |
IUPAC-Name |
4-[[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69)/t43-,54-,56-/m0/s1 |
InChI-Schlüssel |
TVHMRPZDSBFQBQ-INNJKCEPSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9 |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
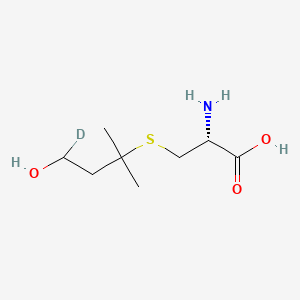

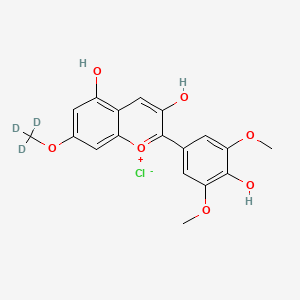
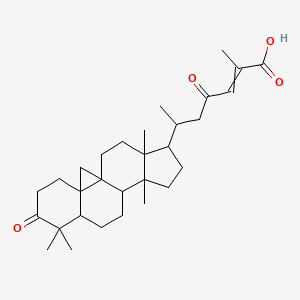
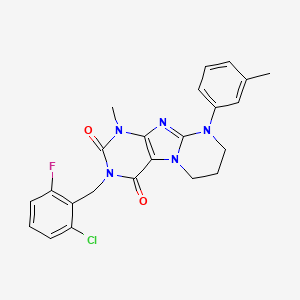
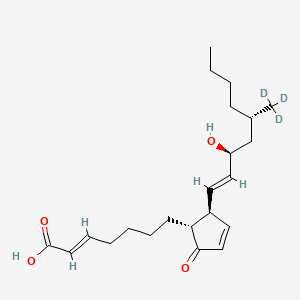

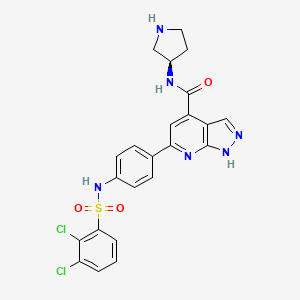
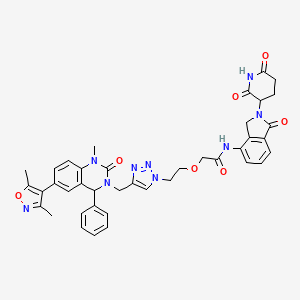
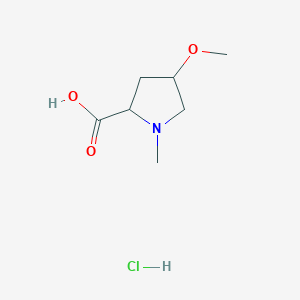
![2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B12428552.png)
![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)
